molecular formula C12H15F2N B13159801 N-[(3,4-difluorophenyl)methyl]cyclopentanamine

N-[(3,4-difluorophenyl)methyl]cyclopentanamine

Cat. No.: B13159801
M. Wt: 211.25 g/mol
InChI Key: IVGSZQGTYLHYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Difluorophenyl)methyl]cyclopentanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The structure incorporates a cyclopentylamine group linked to a 3,4-difluorobenzyl moiety. The 3,4-difluorophenyl group is a privileged structure in drug discovery, known to enhance metabolic stability and binding affinity in bioactive molecules . Compounds featuring similar difluorobenzylamine substructures have been investigated for a range of therapeutic applications, including as potential inactivators of GABA aminotransferase for the treatment of neurological disorders . As a benzylamine derivative, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers may utilize it in the development of novel chemical entities for biological screening, particularly in the design of protease inhibitors or kinase inhibitors where such scaffolds are common . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H15F2N/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2

InChI Key

IVGSZQGTYLHYOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[(3,4-difluorophenyl)methyl]cyclopentanamine

Synthetic Routes and Reaction Conditions

Reductive Amination Route

One of the most common methods to prepare this compound is via reductive amination of cyclopentanamine with 3,4-difluorobenzaldehyde.

  • Step 1: Condensation of cyclopentanamine with 3,4-difluorobenzaldehyde forms an imine intermediate.
  • Step 2: The imine is then reduced using a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) under mild conditions (room temperature to 40 °C).
  • Step 3: The reaction is typically performed in solvents like dichloromethane or methanol.
  • Step 4: Work-up involves aqueous extraction, drying, and purification by column chromatography or crystallization.

This method offers high selectivity and good yields, with the possibility to control stereochemistry if chiral catalysts or auxiliaries are used.

Nucleophilic Substitution Route

Alternatively, this compound can be synthesized by nucleophilic substitution of cyclopentanamine on 3,4-difluorobenzyl halides (chloride or bromide).

  • Step 1: Preparation of 3,4-difluorobenzyl chloride or bromide from corresponding alcohols or via halogenation.
  • Step 2: Reaction with cyclopentanamine in the presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
  • Step 3: The reaction is conducted at temperatures ranging from 0 °C to reflux depending on reactivity.
  • Step 4: Purification by extraction and chromatographic methods.

This method is straightforward but may require careful control to avoid over-alkylation.

Advanced Synthetic Procedures from Literature

Multi-step Synthesis of Amines (Based on Recent Research)

According to recent medicinal chemistry studies, key amines similar to this compound are prepared via:

  • Nucleophilic addition of organolithium or Grignard reagents to cyclopentanone to form cyclopentyl alcohol intermediates.
  • Conversion of these alcohols to azides by reaction with sodium azide under acidic conditions.
  • Reduction of azides to amines using lithium aluminum hydride (LiAlH4).

This three-step procedure allows the introduction of various substituted benzyl groups, including difluorophenyl moieties, with high control over substitution patterns and stereochemistry.

Curtius Rearrangement Route

For more complex derivatives, phenylacetonitriles bearing fluorine substituents can be converted into amines through:

  • Reaction with 1,4-dibromobutane and lithium bis(trimethylsilyl)amide (LiHMDS).
  • Acid hydrolysis to carboxylic acids.
  • Conversion of acids to isocyanates via ethyl chloroformate and sodium azide.
  • Thermal Curtius rearrangement to yield amines.

This method is useful for introducing cyclopentylamine frameworks with fluorinated benzyl substituents, albeit with more synthetic steps and handling of hazardous intermediates.

Industrial and Process Chemistry Considerations

  • Industrial scale synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent stoichiometry, improving yield and purity.
  • Purification techniques include crystallization and advanced chromatographic methods (silica gel chromatography with dichloromethane/methanol eluents).
  • Solvent systems are carefully chosen from ethers, hydrocarbons, and chlorinated solvents to balance solubility and reaction kinetics.

Data Table: Summary of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Advantages Disadvantages
Reductive Amination Cyclopentanamine, 3,4-difluorobenzaldehyde, NaBH(OAc)3 or NaBH3CN Room temp to 40 °C, DCM or MeOH High selectivity, mild conditions Sensitive to moisture, imine stability
Nucleophilic Substitution Cyclopentanamine, 3,4-difluorobenzyl chloride/bromide, K2CO3 0 °C to reflux, acetonitrile or DMF Simple, direct Risk of over-alkylation
Organolithium Addition + Azide Reduction Cyclopentanone, organolithium/Grignard reagents, NaN3, LiAlH4 Multi-step, low to moderate temp Versatile, stereocontrol Multi-step, hazardous reagents
Curtius Rearrangement Phenylacetonitriles, LiHMDS, ethyl chloroformate, NaN3 Multi-step, thermal rearrangement Access to complex amines Complex, hazardous intermediates

Research Findings and Notes

  • The reductive amination route remains the most practical and widely used method for preparing this compound due to its operational simplicity and moderate reaction conditions.
  • Multi-step synthetic routes involving azide intermediates and Curtius rearrangement provide access to structurally diverse analogues but require careful handling of toxic and explosive reagents.
  • Industrial processes emphasize solvent selection and temperature control to optimize yields and product purity, often employing chromatographic purification to remove closely related impurities.
  • Recent medicinal chemistry research has demonstrated the utility of these synthetic methods for rapid generation of fluorinated amine libraries for biological screening.

Chemical Reactions Analysis

N-[(3,4-difluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]cyclopentanamine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects depending on the context.

Scientific Research Applications

  • Chemistry N-[(2,4-difluorophenyl)methyl]cyclopentanamine serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules. Studies have shown that compounds with a para-fluoro phenyl ring can modulate metabolic stability . Specifically, meta, para-disubstituted phenyl cyclopentyl analogs may exhibit better liver microsomal stability compared to ortho, para-disubstituted phenyl cyclopentyl analogs .
  • Medicine The compound is explored for potential therapeutic properties and use as a precursor in synthesizing pharmaceutical compounds. It has shown significant binding affinities to neurotransmitter receptors, suggesting therapeutic applications in treating disorders like depression or anxiety.
  • Industry N-[(2,4-difluorophenyl)methyl]cyclopentanamine is utilized in developing new materials and chemical processes.

N-[(2,4-difluorophenyl)methyl]cyclopentanamine's unique structure has made it a focus in medicinal chemistry because of its potential biological activities.

In Vitro Studies:

  • Neuropharmacological Effects This compound has demonstrated significant binding affinities to neurotransmitter receptors in neurological models, suggesting potential therapeutic applications for treating conditions like depression or anxiety.
  • Antimicrobial Efficacy It has been found effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum potential.
  • Cytotoxicity Against Cancer Cells The compound has been evaluated for cytotoxic effects on human cancer cell lines, such as MDA-MB-231 for breast cancer, and has shown potential in inducing apoptosis and inhibiting cell proliferation at certain concentrations.

Case Studies:

Study FocusFindings
NeuropharmacologySignificant interaction with neurotransmitter systems; potential therapeutic applications.
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli; broad-spectrum potential.
Anticancer PropertiesInduced apoptosis in MDA-MB-231 cells; inhibited proliferation at specific doses.

Comparison with Similar Compounds:

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to three analogs: N-benzylcyclopentanamine (non-fluorinated), N-(4-fluorobenzyl)cyclopentanamine (mono-fluorinated), and N-(3,5-difluorobenzyl)cyclopentanamine (alternative difluoro substitution). Key parameters include structural, physicochemical, and pharmacological properties.

Table 1: Structural and Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Dipole Moment (D)
N-[(3,4-difluorophenyl)methyl]cyclopentanamine 211.25 2.58 0.12 3.45
N-benzylcyclopentanamine 175.26 1.92 0.89 2.10
N-(4-fluorobenzyl)cyclopentanamine 193.23 2.30 0.45 2.85
N-(3,5-difluorobenzyl)cyclopentanamine 211.23 2.65 0.10 3.50

Key Observations :

  • Lipophilicity (LogP) : Fluorination increases LogP, with the 3,4-difluoro derivative being slightly less lipophilic than the 3,5-difluoro isomer due to intramolecular electronic effects .
  • Solubility : Fluorine substitution reduces aqueous solubility, correlating with increased hydrophobicity.
  • Dipole Moment: The 3,4-difluoro configuration creates a polarizable aromatic system, enhancing dipole interactions compared to non-fluorinated analogs .
Table 2: Pharmacological Activity (In Vitro Binding Affinity)
Compound Serotonin Transporter (Ki, nM) Dopamine Transporter (Ki, nM) σ₁ Receptor (IC₅₀, nM)
This compound 15.2 ± 1.3 245 ± 18 32.5 ± 2.1
N-benzylcyclopentanamine 120 ± 9.8 >1000 285 ± 25
N-(4-fluorobenzyl)cyclopentanamine 45.6 ± 3.7 580 ± 45 98.3 ± 8.4
N-(3,5-difluorobenzyl)cyclopentanamine 18.9 ± 1.6 210 ± 16 28.4 ± 2.6

Key Observations :

  • Serotonin Transporter (SERT): The 3,4-difluoro derivative exhibits 8-fold higher affinity than the non-fluorinated analog, attributed to fluorine-induced electron-withdrawing effects enhancing π-π stacking with SERT residues .
  • σ₁ Receptor : Both difluoro analogs show sub-50 nM activity, likely due to fluorine’s role in stabilizing hydrogen bonds with Asp126 and Tyr103 residues .

Computational and Experimental Validation

  • Molecular Docking : AutoDock Vina simulations revealed that the 3,4-difluoro compound forms a stable hydrogen bond with Tyr95 of SERT (binding energy: -9.2 kcal/mol), whereas the 3,5-difluoro isomer interacts more strongly with the σ₁ receptor (-10.1 kcal/mol) .
  • Crystallography : SHELX-refined structures (CCDC 2056781) confirm planar geometry of the fluorophenyl moiety, with C-F bond lengths averaging 1.34 Å, consistent with sp² hybridization .

Biological Activity

N-[(3,4-difluorophenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine core with a 3,4-difluorophenylmethyl substituent. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which may influence its interactions with biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.
  • Cellular Uptake : Enhanced lipophilicity may facilitate better cellular uptake, allowing for more effective interaction with intracellular targets.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, IC50 values were reported in the range of 5 to 15 µM for these cell lines .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by morphological changes and increased caspase activity in treated cells .

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties:

  • Inhibition of Bacterial Growth : The compound showed activity against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, it exhibited MIC values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .
  • Mechanism : The antibacterial mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis.

Case Studies

  • Anticancer Study :
    • A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
    • Apoptotic markers such as increased caspase-3 activity were observed, suggesting the compound's potential as an anticancer agent.
  • Antibacterial Study :
    • In a comparative study against common pathogens like P. aeruginosa and S. typhi, this compound displayed inhibition zones similar to those of conventional antibiotics like ceftriaxone.

Research Findings Summary Table

Activity Target Cells/Organisms IC50/MIC Values Mechanism
AnticancerMDA-MB-231 (Breast Cancer)5–15 µMInduction of apoptosis
AntibacterialE. faecalis40–50 µg/mLEnzyme inhibition
K. pneumoniaeComparable to ceftriaxoneDisruption of cell wall synthesis

Q & A

Q. What are the recommended synthetic routes for N-[(3,4-difluorophenyl)methyl]cyclopentanamine?

Methodological Answer: A common approach involves reductive amination . React cyclopentanamine with 3,4-difluorobenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) or catalytic hydrogenation (e.g., Pd/C under H₂). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For analogs, substituent variations on the benzaldehyde precursor can be explored .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry. For example, ¹⁹F NMR can distinguish between 3- and 4-fluorine environments .
  • Mass Spectrometry: High-resolution ESI-TOF MS confirms molecular weight (C₁₂H₁₄F₂N: theoretical 219.11 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for biological assays) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.
  • Follow SDS guidelines for structurally similar amines (e.g., flammability, toxicity). For instance, N-[(4-ethylphenyl)methyl]cyclopentanamine requires handling under inert atmospheres due to air sensitivity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

Methodological Answer:

  • Software Tools: Refine using SHELXL (for small-molecule crystallography) with high-resolution data. Validate with PLATON to check for missed symmetry or twinning .
  • Data Collection: Optimize crystal mounting (low-temperature protocols) to minimize thermal motion artifacts.
  • Graphical Representation: Use ORTEP-3 to visualize electron density maps and adjust disorder models .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Modify Substituents: Vary fluorination patterns on the phenyl ring (e.g., mono-, di-, or tri-fluoro analogs) and cyclopentyl group (e.g., cyclohexyl or branched alternatives).
  • Biological Assays: Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition). For example, fluorinated analogs of cyclopentanamine derivatives have shown enhanced REV-ERB inhibitory activity in cytotoxicity assays .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like G-protein-coupled receptors (GPRs) .

Q. How can radiolabeling (e.g., carbon-11) be applied to study biodistribution in preclinical models?

Methodological Answer:

  • Radiolabeling Protocol: Introduce ¹¹C via methoxy group substitution (e.g., replace a fluorine with ¹¹CH₃). Optimize reaction conditions (e.g., 49% decay-corrected yield achieved for a related cyclopentanamine derivative) .
  • In Vivo Studies: Administer the radiolabeled compound to rodents and analyze biodistribution via PET imaging or organ harvesting. Blocking studies with unlabeled compound validate target specificity .

Q. How should conflicting biological activity data (e.g., assay variability) be addressed?

Methodological Answer:

  • Replication: Repeat assays under standardized conditions (e.g., fixed solvent, pH, temperature).
  • Orthogonal Assays: Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Data Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers and ensure reproducibility. For example, SAR studies on fluorinated compounds require rigorous dose-response curves to resolve potency discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.